molecular formula C16H25NO8S B13809759 (2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate

(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate

Cat. No.: B13809759
M. Wt: 391.4 g/mol
InChI Key: BHOPGYBLLSFEGH-OXGONZEZSA-N
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Description

(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate involves several steps, starting from readily available precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to various biochemical effects. The pathways involved can vary depending on the specific application, but they often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H25NO8S

Molecular Weight

391.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16-/m1/s1

InChI Key

BHOPGYBLLSFEGH-OXGONZEZSA-N

Isomeric SMILES

CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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